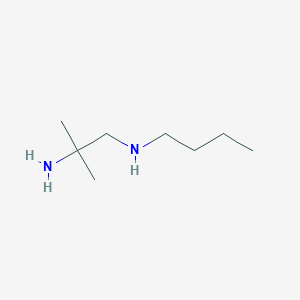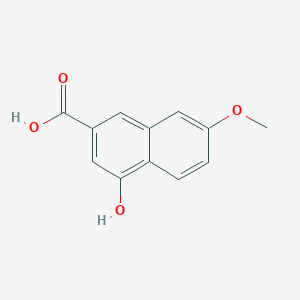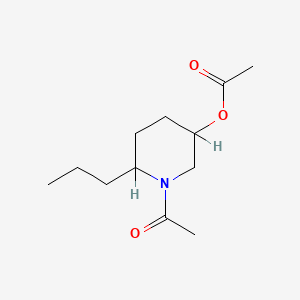
1,2-Propanediamine, N1-butyl-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediamine, N1-butyl-2-methyl- is an organic compound with the molecular formula C8H20N2. It is a derivative of 1,2-propanediamine, where one of the hydrogen atoms on the nitrogen is replaced by a butyl group and another hydrogen atom on the carbon is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Propanediamine, N1-butyl-2-methyl- can be synthesized through several methods. One common method involves the reaction of 1,2-propanediamine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,2-propanediamine, N1-butyl-2-methyl- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
- Mixing 1,2-propanediamine with butyl bromide.
- Adding a base to facilitate the reaction.
- Heating the mixture to the desired temperature.
- Purifying the product through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediamine, N1-butyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Propanediamine, N1-butyl-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediamine, N1-butyl-2-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor binding: It can bind to receptors on cell surfaces, triggering a cascade of intracellular events.
Comparación Con Compuestos Similares
1,2-Propanediamine, N1-butyl-2-methyl- can be compared with other similar compounds such as:
1,2-Propanediamine: The parent compound without the butyl and methyl substitutions.
2-Methyl-1,2-propanediamine: A similar compound with a methyl group but without the butyl substitution.
N1-Isopropyl-2-methyl-1,2-propanediamine: Another derivative with an isopropyl group instead of a butyl group.
The uniqueness of 1,2-Propanediamine, N1-butyl-2-methyl- lies in its specific substitutions, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Fórmula molecular |
C8H20N2 |
|---|---|
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
1-N-butyl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-5-6-10-7-8(2,3)9/h10H,4-7,9H2,1-3H3 |
Clave InChI |
IZOIUMAFKSABTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13937052.png)

![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13937056.png)
![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid](/img/structure/B13937092.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)



